molecular formula C7H6BrN B1288605 5-Bromo-2-vinylpyridine CAS No. 226883-52-9

5-Bromo-2-vinylpyridine

Cat. No. B1288605
CAS RN: 226883-52-9
M. Wt: 184.03 g/mol
InChI Key: OQSIJBZWAMCSTN-UHFFFAOYSA-N
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Description

5-Bromo-2-vinylpyridine is a chemical compound with the molecular formula C7H6BrN . It has an average mass of 184.033 Da and a monoisotopic mass of 182.968353 Da .


Synthesis Analysis

The synthesis of 5-Bromo-2-vinylpyridine can be achieved via radical polymerization of 2,5-dibromopyridine and 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-vinylpyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

5-Bromo-2-vinylpyridine is a widely used compound in various scientific experiments and research areas . It has been used in electrode organization for electrochemical applications .


Physical And Chemical Properties Analysis

5-Bromo-2-vinylpyridine has a density of 1.5±0.1 g/cm3, a boiling point of 215.5±20.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 43.3±3.0 kJ/mol, a flash point of 84.1±21.8 °C, and an index of refraction of 1.605 .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-vinylpyridine serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its vinyl group can undergo cross-coupling reactions, enabling the construction of complex pyridine derivatives used in drug development . For instance, it can be utilized to create compounds that exhibit inhibitory activity against specific enzymes implicated in diseases such as Alzheimer’s .

Organic Synthesis

In organic synthesis, 5-Bromo-2-vinylpyridine is employed in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl structures . These structures are foundational in creating active pharmaceutical ingredients and other organic compounds.

Material Science

This compound finds applications in the development of new materials, including polymers and liquid crystals . Its ability to form polymers with unique electrical properties makes it valuable for creating advanced materials for electronic devices.

Analytical Chemistry

5-Bromo-2-vinylpyridine can be used as a standard or reagent in chromatographic methods for the quantification and identification of complex mixtures . Its distinct spectral properties allow for precise analytical measurements.

Environmental Science

Researchers use 5-Bromo-2-vinylpyridine in environmental science to study the degradation of pyridine-based compounds in ecosystems . Understanding these processes is crucial for assessing the environmental impact of these substances.

Biochemistry

In biochemistry, 5-Bromo-2-vinylpyridine is used to synthesize molecules that can interact with DNA or proteins, aiding in the study of biological pathways and the discovery of new therapeutic targets .

Pharmacology

The compound’s role in pharmacology includes the development of new drug candidates, particularly as a scaffold for creating molecules with potential therapeutic benefits . It’s also used in the synthesis of compounds with antitumor activities.

Agricultural Chemistry

5-Bromo-2-vinylpyridine is instrumental in synthesizing agrochemicals, including herbicides and pesticides . These compounds help in protecting crops from pests and diseases, contributing to agricultural productivity.

Safety and Hazards

The safety data sheet for 5-Bromo-2-vinylpyridine indicates that it is classified as having acute oral toxicity and skin corrosion/irritation . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

5-bromo-2-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN/c1-2-7-4-3-6(8)5-9-7/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSIJBZWAMCSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610939
Record name 5-Bromo-2-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

226883-52-9
Record name 5-Bromo-2-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-ethenylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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